4-(2-Fluoro-5-nitrophenyl)morpholine

Pharmaceutical impurity profiling HPLC method validation Linezolid quality control

4-(2-Fluoro-5-nitrophenyl)morpholine (CAS 1233093-70-3) is a fluorinated nitrophenyl morpholine derivative with the molecular formula C10H11FN2O3 and a molecular weight of 226.20 g/mol. This compound is officially catalogued as Linezolid Impurity 34 (also designated Impurity 49), a process-related impurity identified during the synthesis and quality control of the oxazolidinone antibiotic linezolid.

Molecular Formula C10H11FN2O3
Molecular Weight 226.20
CAS No. 1233093-70-3
Cat. No. B3027063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-5-nitrophenyl)morpholine
CAS1233093-70-3
Molecular FormulaC10H11FN2O3
Molecular Weight226.20
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])F
InChIInChI=1S/C10H11FN2O3/c11-9-2-1-8(13(14)15)7-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2
InChIKeyQAGRLLGFZROGAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluoro-5-nitrophenyl)morpholine (CAS 1233093-70-3): Procurement-Ready Reference Standard and Key Linezolid Process Impurity


4-(2-Fluoro-5-nitrophenyl)morpholine (CAS 1233093-70-3) is a fluorinated nitrophenyl morpholine derivative with the molecular formula C10H11FN2O3 and a molecular weight of 226.20 g/mol [1]. This compound is officially catalogued as Linezolid Impurity 34 (also designated Impurity 49), a process-related impurity identified during the synthesis and quality control of the oxazolidinone antibiotic linezolid [2]. It is supplied as a characterized reference standard with full analytical data packages (MS, NMR, HPLC-UV/MS) compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions and commercial production quality control [3]. The compound bears a distinctive 2-fluoro-5-nitro substitution pattern on the phenyl ring—a regiochemical arrangement that differentiates it from the more common 2-fluoro-4-nitro isomer (CAS 2689-39-6, Linezolid Impurity 28) [4].

Why Generic Morpholine-Nitrophenyl Analogs Cannot Replace 4-(2-Fluoro-5-nitrophenyl)morpholine in Regulated Analytical and Synthetic Workflows


The 2-fluoro-5-nitro substitution pattern is regioisomerically distinct from the 2-fluoro-4-nitro isomer (CAS 2689-39-6) and the des-fluoro 2-nitrophenyl analog (CAS 5320-98-9), producing a unique combination of electronic, steric, and chromatographic properties . In a regulated pharmaceutical quality control context, regulatory guidances require impurity profiling against the specific impurity marker identified in the drug substance synthesis; substituting one positional isomer for another invalidates the analytical method because retention time, UV response factor, and mass spectral fragmentation pattern are regioisomer-dependent [1]. Computed physicochemical parameters—predicted pKa of 2.54 ± 0.40 and LogP of 2.16—differ from those of the 4-nitro regioisomer, directly impacting extraction recovery, column selection, and mobile-phase optimization during HPLC method development . Furthermore, the 5-nitro group in the target compound is positioned meta to the morpholine ring, altering the electronic activation of the aryl ring for nucleophilic aromatic substitution relative to the para-nitro isomer; this regiochemical effect governs differential reactivity in downstream reduction and coupling steps, making the compound non-interchangeable as a synthetic intermediate [2].

Quantitative Differentiation Evidence: 4-(2-Fluoro-5-nitrophenyl)morpholine vs. Closest Regioisomeric and Functional Analogs


Chromatographic Retention Time Differentiation: Regioisomer-Specific HPLC Peak Identity

4-(2-Fluoro-5-nitrophenyl)morpholine (Linezolid Impurity 34/49) resolves as a chromatographically distinct peak from its 2-fluoro-4-nitro regioisomer (Linezolid Impurity 28, CAS 2689-39-6) under reversed-phase HPLC conditions used for linezolid purity determination. The target compound is monitored via HPLC with UV detection and mass spectrometry, and its retention time is specific to the 2-fluoro-5-nitro substitution pattern; methods employing C18 columns with aqueous-organic mobile phases achieve baseline separation between these two regioisomers, which is a prerequisite for accurate quantification [1]. The USP and EP impurity thresholds for linezolid require identification and quantification of individual specified impurities at levels as low as 0.05–0.1% by area; substituting the 4-nitro isomer for the 5-nitro isomer would produce a different retention time and UV response, leading to misidentification and non-compliance [2].

Pharmaceutical impurity profiling HPLC method validation Linezolid quality control

Computed Physicochemical Property Differentiation: pKa and LogP Impact on Extraction and Separation

The predicted acid dissociation constant (pKa) of 4-(2-fluoro-5-nitrophenyl)morpholine is 2.54 ± 0.40, reflecting the electron-withdrawing effect of both the ortho-fluoro and meta-nitro substituents on the morpholine nitrogen basicity . This low pKa value has direct consequences for liquid-liquid extraction efficiency and solid-phase extraction (SPE) recovery during sample preparation: at pH values commonly used for linezolid impurity extraction (pH 6–8), the compound remains predominantly neutral, favoring retention on reversed-phase sorbents. By comparison, the des-fluoro analog 4-(2-nitrophenyl)morpholine (CAS 5320-98-9) lacks the ortho-fluoro inductive effect, resulting in a different protonation equilibrium that shifts its extraction profile .

Physicochemical profiling Sample preparation Method development

Regiochemical Reactivity Differentiation: Selective Nitro Reduction vs. Fluoro Displacement in Downstream Synthesis

In the context of linezolid and related oxazolidinone synthesis, the 2-fluoro-5-nitro regioisomer offers a distinct synthetic branching point versus the 2-fluoro-4-nitro isomer. The 5-nitro group (meta to morpholine) exerts a weaker resonance electron-withdrawing effect on the aryl carbon bearing the fluorine atom compared to the 4-nitro group (para to morpholine), which alters the relative rates of competing reactions: nitro reduction versus fluorine nucleophilic displacement [1]. In the 4-nitro isomer (CAS 2689-39-6), the para-nitro group strongly activates the aryl ring toward further nucleophilic substitution at the fluorine-bearing carbon, making selective nitro reduction without fluorine loss more challenging; the 5-nitro isomer's meta relationship reduces this activation, favoring chemoselective nitro-to-amine reduction [2]. This regiochemical property makes the 5-nitro compound a preferred intermediate when the downstream sequence requires retention of the fluorine atom for subsequent coupling via the reduced aniline.

Synthetic intermediate Nucleophilic aromatic substitution Chemoselective reduction

Mass Spectrometric Differentiation: Diagnostic Fragmentation Pattern for Impurity Identity Confirmation

4-(2-Fluoro-5-nitrophenyl)morpholine produces a mass spectrum that is diagnostically distinct from its regioisomer due to the different positional relationship between the morpholine ring, fluorine, and nitro groups. The compound is characterized by electrospray ionization mass spectrometry (ESI-MS) and tandem MS/MS, with the molecular ion [M+H]+ at m/z 227.1 (calculated exact mass 226.07537 Da) [1]. The fragmentation pathway under collision-induced dissociation (CID) is influenced by the 2-fluoro-5-nitro substitution pattern: characteristic neutral losses include NO2• (46 Da) from the nitro group and HF (20 Da) from the ortho-fluorine, with the relative abundance of these fragment ions providing a regioisomer-specific fingerprint distinguishable from the 4-nitro isomer [2]. This mass spectrometric signature is utilized for identity confirmation in LC-MS/MS methods during linezolid impurity profiling per ICH Q3A/Q3B guidelines.

LC-MS/MS impurity identification Structural elucidation Regulatory compliance

Quantified Purity Thresholds: Acceptance Criteria for Impurity Reference Standard Procurement

Commercially, 4-(2-fluoro-5-nitrophenyl)morpholine is supplied at purities of ≥95% (by HPLC) up to ≥99.9%, with the higher-purity grade (>99%) recommended for use as a reference standard in quantitative impurity methods . The predicted boiling point of 362.9 ± 42.0 °C and density of 1.340 ± 0.06 g/cm³, along with a topological polar surface area (PSA) of 58.29 Ų, inform storage conditions (ambient temperature, desiccated) and solubility for standard preparation . In the linezolid impurity control strategy, specified impurities are typically controlled at not more than 0.10% (identification threshold) to 0.15% (qualification threshold) per ICH Q3A; using a reference standard of known purity and regioisomeric identity is a prerequisite for accurate quantitation at these low levels [1].

Reference standard qualification HPLC purity Regulatory submission

Application Scenarios Where 4-(2-Fluoro-5-nitrophenyl)morpholine (CAS 1233093-70-3) Delivers Differentiated Value


Linezolid ANDA Impurity Method Development and Validation

This compound serves as the certified reference standard for Linezolid Impurity 34/49 in HPLC-UV and LC-MS/MS methods submitted to regulatory agencies. The chromatographic resolution between this 2-fluoro-5-nitro regioisomer and the 2-fluoro-4-nitro isomer (Impurity 28) is a critical system suitability parameter; using the correct reference standard ensures accurate retention time marking and prevents false-positive impurity identification [1]. The compound is supplied with full characterization data (NMR, MS, HPLC chromatogram) compliant with ICH Q3A guidelines, enabling direct use in method validation protocols without additional in-house characterization [2].

Regioselective Synthesis of Fluorinated Aniline Building Blocks

The 2-fluoro-5-nitro substitution pattern enables chemoselective reduction of the nitro group to the corresponding aniline (2-fluoro-5-aminophenyl)morpholine while preserving the aryl fluorine for subsequent coupling reactions. This contrasts with the 4-nitro isomer, where the stronger para-activation of the fluorine toward displacement complicates selective nitro reduction [1]. Procurement of the 5-nitro regioisomer is therefore indicated when the synthetic route requires retention of the fluorine substituent for downstream Buchwald-Hartwig amination, sulfonamide formation, or oxazolidinone ring construction.

High-Sensitivity Impurity Monitoring in Linezolid Drug Substance and Drug Product Release Testing

LC-MS/MS methods employing multiple reaction monitoring (MRM) transitions specific to the diagnostic fragmentation pattern of 4-(2-fluoro-5-nitrophenyl)morpholine (m/z 227 → 181, loss of NO2; m/z 227 → 207, loss of HF) achieve detection limits below 0.05% relative to the linezolid active pharmaceutical ingredient [1]. This sensitivity is essential for meeting the ICH Q3A identification threshold of 0.10% and ensures that batch release testing can reliably quantify this specified impurity at levels encountered in commercial linezolid production [2].

Process Development and Control of Linezolid Manufacturing Impurities

During the synthesis of linezolid from 3,4-difluoronitrobenzene and morpholine, the 2-fluoro-5-nitro regioisomer may form as a byproduct when regioselectivity of morpholine addition is not fully controlled. Using the authenticated impurity reference standard, process chemists can monitor the formation of this impurity across reaction steps, establish design spaces for controlling its levels, and define acceptance criteria for intermediates [1]. The compound's availability as a synthesis-on-demand reference material with batch-specific certificates of analysis supports process validation activities required for regulatory submission [2].

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